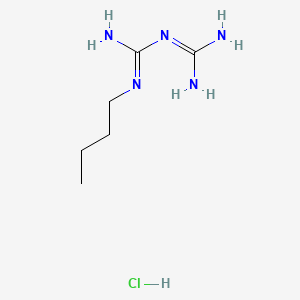

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Description

Historical Evolution of Biguanide (B1667054) Class Compounds in Metabolic Regulation Research

The therapeutic potential of biguanides can be traced back to the use of French lilac or Goat's Rue (Galega officinalis) in folk medicine for centuries to alleviate symptoms of what is now known as diabetes mellitus. wikipedia.orgaston.ac.uknih.govlgcstandards.comnumberanalytics.comwikipedia.org In the early 20th century, scientific investigation into the plant's properties led to the identification of guanidine (B92328) as the active glucose-lowering agent. aston.ac.uknih.govnumberanalytics.com This discovery spurred the synthesis of less toxic guanidine derivatives. aston.ac.uknih.gov

In the 1920s, guanidine derivatives like synthalin A and synthalin B were introduced for diabetes treatment but were soon overshadowed by the discovery and mass production of insulin (B600854) and concerns about their toxicity. nih.govlgcstandards.comwikipedia.org The biguanide class, characterized by two linked guanidine rings, was synthesized during this period, with metformin (B114582) being first described in 1922. wikipedia.orgaston.ac.uk However, the glucose-lowering properties of these compounds were not fully appreciated until the 1940s and 1950s, when research into antimalarial agents, such as proguanil (B194036), which has a structural resemblance to biguanides, revealed their effects on blood glucose. nih.govlgcstandards.comgoodrx.com

This led to the reintroduction of biguanides for diabetes treatment in the late 1950s. wikipedia.org Three main compounds emerged: metformin, phenformin (B89758), and buformin (B1668040). mdpi.com While phenformin was initially popular, particularly in the United States, concerns over a high risk of lactic acidosis led to its withdrawal from many markets in the late 1970s. aston.ac.ukwikipedia.orggoodrx.com

| Key Milestone | Year | Description |

| Traditional Use of Galega officinalis | Centuries | Used in folk medicine to treat symptoms of diabetes. wikipedia.orgaston.ac.uknih.govlgcstandards.comnumberanalytics.comwikipedia.org |

| Identification of Guanidine | 1918 | Guanidine was identified as the glucose-lowering substance in Galega officinalis. aston.ac.uknih.gov |

| Synthesis of Metformin | 1922 | Emil Werner and James Bell first described the synthesis of metformin. wikipedia.orgaston.ac.uk |

| Early Biguanide Research | 1920s-1930s | Guanidine derivatives were synthesized and briefly used for diabetes but were discontinued. aston.ac.uknih.gov |

| Rediscovery for Antimalarial Use | 1940s | Research on antimalarial agents like proguanil renewed interest in the glucose-lowering effects of biguanides. nih.govlgcstandards.comgoodrx.com |

| Clinical Introduction for Diabetes | 1957 | Jean Sterne reported the use of metformin to treat diabetes. aston.ac.uknih.gov Phenformin was also developed. wikipedia.org |

| Synthesis of Buformin | 1957 | Buformin was synthesized as an oral antidiabetic agent. wikipedia.org |

| Withdrawal of Phenformin and Buformin | Late 1970s | Due to a high risk of lactic acidosis, phenformin and buformin were withdrawn from many markets. aston.ac.ukwikipedia.orggoodrx.comdrugbank.com |

| FDA Approval of Metformin in the US | 1995 | After intensive scrutiny, metformin was approved for use in the United States. aston.ac.uknih.gov |

Research Trajectory of Buformin Hydrochloride within Biguanide Studies

Buformin was synthesized in 1957 and subsequently marketed for the treatment of type 2 diabetes. aston.ac.ukwikipedia.org It was considered more potent than metformin but also carried a higher risk of lactic acidosis, a serious metabolic complication. nih.govnih.gov This elevated risk ultimately led to its withdrawal from the market in many countries in the late 1970s, a fate it shared with phenformin. aston.ac.ukwikipedia.orgdrugbank.comnih.gov

For many years, research into buformin languished due to these safety concerns. However, the established efficacy of metformin and a deeper understanding of the mechanisms of action of biguanides have prompted a renewed scientific look at buformin.

The primary mechanism of action for biguanides, including buformin, involves the activation of AMP-activated protein kinase (AMPK). patsnap.comtaylorandfrancis.com AMPK is a crucial cellular energy sensor that, when activated, inhibits anabolic pathways that consume ATP and stimulates catabolic pathways that generate ATP. This action leads to decreased hepatic glucose production and increased glucose uptake in peripheral tissues. patsnap.com Buformin also delays the intestinal absorption of glucose. patsnap.com

Re-evaluation of Buformin Hydrochloride in Contemporary Biomedical Research

In recent years, there has been a significant resurgence of interest in buformin hydrochloride, primarily driven by its potential applications in oncology and virology. wikipedia.org This re-evaluation stems from a growing body of preclinical evidence suggesting that buformin possesses potent anti-cancer and antiviral properties, often exceeding those of metformin. wikipedia.orgnih.gov

Anticancer Research:

Research has shown that buformin can inhibit the proliferation and invasion of various cancer cells, including endometrial, lung, and cervical cancer cells. wikipedia.orgnih.govnih.gov Its anticancer effects are largely attributed to its ability to activate AMPK and subsequently inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. taylorandfrancis.comnih.govnih.gov

Studies have demonstrated that buformin can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Furthermore, in a chemically induced rat model of mammary cancer, buformin significantly decreased cancer incidence, multiplicity, and burden, whereas metformin and phenformin showed no statistically significant effect. wikipedia.orgnih.gov The higher lipophilicity of buformin compared to metformin may contribute to its greater potency in some cancer models. nih.gov

| Cancer Cell Line | Observed Effects of Buformin | Key Pathway Implicated |

| Endometrial Cancer (ECC-1, Ishikawa) | Inhibition of proliferation, reduction in adhesion and invasion, induction of apoptosis. nih.gov | AMPK/mTOR nih.gov |

| Cervical Cancer (C33A, Hcc94, SiHa) | Inhibition of proliferation and invasion, induction of cell cycle arrest. nih.gov | AMPK/S6 nih.gov |

| Lung Cancer | Anti-proliferative and anti-invasive effects. wikipedia.org | Not specified |

| Mammary Cancer (Rat Model) | Decreased cancer incidence, multiplicity, and burden. wikipedia.orgnih.gov | Not specified |

Antiviral Research:

The antiviral properties of biguanides were first noted in the 1940s against influenza. wikipedia.org More recent in vitro studies have confirmed buformin's potent antiviral activity against viruses such as vaccinia and influenza. wikipedia.org The proposed mechanism for its antiviral action is the inhibition of the mTOR pathway, which is utilized by certain viruses, including influenza and Middle East respiratory syndrome-related coronavirus (MERS-CoV), for replication. wikipedia.org

This renewed focus on buformin hydrochloride underscores a broader trend in pharmacology of re-examining older drugs for new therapeutic purposes. While significant hurdles remain before any potential clinical application, the ongoing research into buformin's anticancer and antiviral properties holds promise for the future of medicine.

Structure

2D Structure

Properties

CAS No. |

15537-73-2 |

|---|---|

Molecular Formula |

C6H16ClN5 |

Molecular Weight |

193.68 g/mol |

IUPAC Name |

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride |

InChI |

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H |

InChI Key |

KKLWSPPIRBIEOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(N)N=C(N)N.Cl |

Other CAS No. |

1190-53-0 15537-73-2 |

Pictograms |

Irritant |

Synonyms |

1 Butylbiguanide 1-Butylbiguanide Adebit Buformin Butylbiguanide Gliporal Retard, Silubin Silubin Silubin Retard |

Origin of Product |

United States |

Mechanistic Investigations of Buformin Hydrochloride Action

Cellular and Molecular Targets

The primary mechanisms of buformin (B1668040) action are centered on its ability to modulate cellular energy metabolism and signaling pathways. These actions are largely initiated by its effects on mitochondria, the powerhouses of the cell.

AMP-activated Protein Kinase (AMPK) Activation Pathways

It is important to note that while AMPK activation is a significant pathway, some of the metabolic effects of biguanides like buformin may occur through AMPK-independent mechanisms. wikipedia.org

Mitochondrial Complex I Inhibition and Bioenergetic Modulation

Buformin, like other biguanides, is known to inhibit the mitochondrial respiratory chain at complex I (NADH:ubiquinone oxidoreductase). nih.govwikipedia.org This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. mdpi.com This shift in the energy state of the cell is a primary trigger for the activation of AMPK. mdpi.com The inhibitory effect of biguanides on complex I is not competitive with ubiquinone but rather involves a distinct mechanism that also stimulates the production of reactive oxygen species (ROS) by the complex I flavin. nih.gov The positive charge of biguanides like buformin facilitates their accumulation within the mitochondria, driven by the membrane potential, which can be 100 to 300 times higher inside the mitochondrion than in the cytoplasm. nih.gov

| Biguanide (B1667054) | Effect on Mitochondrial Complex I | Reference |

| Buformin | Inhibition | nih.gov |

| Metformin (B114582) | Inhibition | wikipedia.orgnih.govnorthwestern.edunorthwestern.edu |

| Phenformin (B89758) | Inhibition | wikipedia.orgnih.gov |

Transcription Activator Modulation

The cellular signaling changes initiated by buformin can also influence the activity of transcription factors. For instance, the activation of AMPK can lead to the phosphorylation and activation of transcription factors like cAMP response element-binding protein (CREB). nih.gov Furthermore, studies have shown that buformin treatment can perturb signaling pathways related to energy sensing within mammary carcinomas. nih.gov While the precise mechanisms are still under investigation, it is evident that buformin's effects extend to the regulation of gene expression through the modulation of transcription activators.

Effects on Glucose Homeostasis

The cellular and molecular actions of buformin culminate in significant effects on the regulation of blood glucose levels, primarily through its impact on the liver.

Hepatic Gluconeogenesis Suppression

A primary therapeutic effect of buformin is the suppression of hepatic gluconeogenesis, the process of glucose production in the liver. patsnap.comresearchgate.net This action is a key contributor to its ability to lower blood glucose levels. patsnap.com Buformin achieves this by inhibiting key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. patsnap.com

One proposed mechanism for this suppression involves the inhibition of mitochondrial glycerophosphate dehydrogenase (mGPD). researchgate.netnih.gov By inhibiting mGPD, buformin alters the hepatocellular redox state, leading to a reduced conversion of lactate (B86563) and glycerol (B35011) into glucose. researchgate.netnih.gov Studies in rats have shown that knockdown of hepatic mGPD mimics the effects of chronic metformin treatment, supporting the role of this enzyme in the gluconeogenesis-suppressing action of biguanides. researchgate.net

| Finding | Organism/System | Key Outcome | Reference |

| Buformin inhibits gluconeogenesis from alanine (B10760859). | Isolated rat liver perfusions | Decreased glucose production and alanine utilization. | nih.gov |

| Buformin inhibits key gluconeogenic enzymes. | General | Downregulation of PEPCK and glucose-6-phosphatase. | patsnap.com |

| Metformin (a related biguanide) inhibits mGPD. | Rats, Mice | Altered redox state and reduced conversion of lactate and glycerol to glucose. | researchgate.netnih.gov |

Inhibition of Key Gluconeogenic Enzymes

Buformin hydrochloride's primary effect on the liver is the reduction of hepatic glucose production, a process largely driven by the inhibition of gluconeogenesis. patsnap.com This is accomplished by targeting key enzymes in this metabolic pathway. Research indicates that buformin hydrochloride suppresses the activity of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) . patsnap.com By downregulating these critical enzymes, buformin effectively curtails the liver's endogenous glucose output. patsnap.com

Studies on the related biguanide, metformin, which shares a similar mechanism, have shown that this inhibition can occur independently of changes in the expression of these enzymes. For instance, some research has found that while metformin suppresses hepatic gluconeogenesis, the protein expression of G6Pase remained unchanged, and the levels of PEPCK were actually higher. nih.gov This suggests that the inhibitory action may be more related to allosteric regulation or changes in substrate availability rather than direct transcriptional control. Furthermore, investigations into buformin's effect on gluconeogenesis from alanine in rat livers revealed a strong, dose-dependent inhibition. nih.gov

Peripheral Glucose Uptake and Utilization Enhancement

GLUT4 Translocation Mechanisms

A key mechanism underlying the enhanced peripheral glucose uptake is the translocation of Glucose Transporter Type 4 (GLUT4) to the cell surface. patsnap.com Buformin is thought to activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. patsnap.com The activation of AMPK is known to promote the movement of GLUT4-containing vesicles from their intracellular storage sites to the plasma membrane. wikipedia.orgnih.gov This increased presence of GLUT4 on the cell surface facilitates the transport of glucose into the cells, a process that can occur independently of insulin (B600854). wikipedia.orgnih.gov

Insulin Sensitivity Improvement

Buformin hydrochloride also improves insulin sensitivity, a condition often impaired in type 2 diabetes. patsnap.comnih.gov By enhancing the cellular response to insulin, buformin allows for more effective glucose disposal. The activation of AMPK is also believed to play a role in this sensitization process. wikipedia.org Studies have demonstrated that buformin treatment can lead to a significant increase in hepatic glucose uptake. nih.gov In one study involving overweight patients with type 2 diabetes, hepatic glucose uptake increased from 32 +/- 7% to 42 +/- 7% after two weeks of buformin treatment. nih.gov This improvement in insulin sensitivity at the liver is a key contributor to its therapeutic effects. nih.gov

Gastrointestinal Glucose Absorption Modulation

Buformin hydrochloride also influences glucose metabolism through its actions within the gastrointestinal tract. patsnap.comwikipedia.org It is known to delay the absorption of glucose from the intestines, which helps to lower postprandial blood glucose levels. patsnap.comwikipedia.orgbiocat.com

Impact on Intestinal Motility

One of the proposed mechanisms for delayed glucose absorption is the slowing of gastrointestinal motility. patsnap.com By reducing the transit speed of food through the gut, buformin allows for a more gradual absorption of carbohydrates. patsnap.com This effect is also observed with other biguanides like metformin, where anticholinergic drugs that decrease gastric motility can lead to increased absorption of the drug itself. wikipedia.org

Possible Inhibition of Intestinal Carbohydrate-Digesting Enzymes

There is also evidence to suggest that buformin may inhibit intestinal enzymes responsible for carbohydrate digestion. patsnap.com While the direct inhibitory effects on specific enzymes are still under investigation, this action would contribute to the delayed and reduced absorption of glucose from the diet. patsnap.com Research in dogs administered buformin showed an attenuated increase in blood glucose during duodenal glucose infusion and a higher amount of unabsorbed glucose in the distal small intestine. nih.gov A study on rats treated with metformin, a related biguanide, for five days also demonstrated a significant inhibitory effect on intestinal glucose absorption. researchgate.net

Research Findings on Buformin's Mechanistic Actions

| Mechanism | Key Findings | Model System |

|---|---|---|

| Hepatic Gluconeogenesis | Strong, dose-dependent inhibition of gluconeogenesis from alanine. nih.gov | Isolated Rat Liver Perfusions |

| Peripheral Glucose Uptake | Increased hepatic glucose uptake from 32 +/- 7% to 42 +/- 7%. nih.gov | Overweight Human Subjects with Type 2 Diabetes |

| Gastrointestinal Absorption | Attenuated increase in blood glucose during duodenal glucose infusion and increased unabsorbed glucose in the distal small intestine. nih.gov | Dogs |

| Gastrointestinal Absorption | Significant inhibition of intestinal glucose absorption after 5 days of treatment. researchgate.net | Rats |

Glucagon (B607659) Antagonism

Buformin hydrochloride exerts part of its antihyperglycemic effect by antagonizing the action of glucagon, a key hormone that raises blood glucose levels. mdpi.comnih.gov The mechanisms behind this antagonism are multifaceted. A primary way buformin counteracts glucagon is by inhibiting hepatic gluconeogenesis, the process of producing glucose in the liver, particularly from non-carbohydrate precursors like alanine. nih.govnih.gov

Research in isolated rat liver models has demonstrated that buformin significantly inhibits gluconeogenesis from alanine, especially in the presence of glucagon. nih.gov This effect is linked to a reduction in the transport and utilization of alanine by liver cells. nih.govnih.gov Buformin was found to inhibit the Na+/L-alanine transport system, thereby limiting the substrate available for glucose production. nih.govnih.gov

Furthermore, a broader mechanism for biguanides like buformin involves the disruption of the glucagon signaling pathway. mdpi.comnih.govwikipedia.org These compounds can inhibit the enzyme adenylate cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). mdpi.comnih.govwikipedia.org Since cAMP is a critical second messenger for glucagon's action, its reduction prevents the activation of protein kinase A (PKA), a key enzyme that promotes the expression of gluconeogenic genes. mdpi.comnih.gov By attenuating this signaling cascade, buformin effectively blunts the liver's response to glucagon, leading to lower fasting glucose levels. mdpi.comwikipedia.org

Effects on Lipid Metabolism

Triglyceride and Low-Density Lipoprotein (LDL) Cholesterol Reduction

Clinical research has shown that buformin administration can lead to favorable changes in the lipid profile of patients with type 2 diabetes. Specifically, it has been shown to reduce levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. nih.gov LDL cholesterol is often referred to as "bad cholesterol" because high levels are associated with the buildup of plaque in arteries (atherosclerosis).

In a short-term, two-week study involving overweight subjects with type 2 diabetes, the group treated with buformin demonstrated a significant decrease in both total cholesterol and LDL cholesterol compared to a group treated with diet alone. nih.gov

Table 1: Effect of Short-Term Buformin Treatment on Serum Lipids

| Parameter | Buformin Group (Change) | Diet-Only Group (Change) |

| Total Cholesterol (T-chol) | Significant Decrease | No Significant Change |

| LDL Cholesterol (LDL-chol) | Significant Decrease | No Significant Change |

| Data derived from a 2-week study on overweight subjects with type 2 diabetes. nih.gov |

Studies have also investigated buformin's effect on triglycerides. One comparative study of different biguanides found that buformin, metformin, and phenformin were all effective in lowering triglycerides in patients with primary type IV hyperlipoproteinemia, though with differing efficiency. nih.gov

High-Density Lipoprotein (HDL) Cholesterol Elevation

The effect of buformin hydrochloride specifically on high-density lipoprotein (HDL) cholesterol is not as clearly documented as its effects on LDL and triglycerides. HDL is known as "good cholesterol" as it helps remove other forms of cholesterol from the bloodstream. The short-term study that reported significant decreases in total and LDL cholesterol with buformin treatment did not find significant changes in other measured parameters, which would include HDL. nih.gov While some studies on the related biguanide metformin have suggested small increases in HDL cholesterol, this effect has not been consistently demonstrated and data specific to buformin is limited. nih.gov

Cardiovascular Risk Factor Modulation

The modulation of the lipid profile by buformin hydrochloride is a key component of its ability to reduce cardiovascular risk factors. nih.gov By significantly lowering levels of atherogenic total and LDL cholesterol, buformin helps to mitigate a primary driver of atherosclerosis. nih.gov

Beyond lipids, buformin's action on the liver to improve insulin sensitivity and its potential to lower certain inflammatory markers, such as soluble tumor necrosis factor receptor 2 (sTNFR2), also contribute to a better cardiovascular risk profile. nih.gov The collective impact of improving glucose control, correcting dyslipidemia, and potentially reducing inflammation underscores the compound's role in modulating factors that contribute to cardiovascular disease in patients with metabolic disorders. nih.gov

Pharmacokinetic and Pharmacodynamic Research

Absorption Dynamics

Buformin (B1668040) hydrochloride, an oral antidiabetic agent of the biguanide (B1667054) class, exhibits distinct absorption characteristics following oral administration. The bioavailability of oral buformin is estimated to be between 40% and 60%. wikipedia.org A key pharmacodynamic effect in the gastrointestinal tract is the delayed absorption of glucose. wikipedia.orgpatsnap.com This is partly achieved by slowing gastrointestinal motility. patsnap.com

As a strong base with a pKa of 11.3, buformin is not absorbed in the acidic environment of the stomach. wikipedia.org Upon oral intake, the compound accumulates significantly in the small intestine, where concentrations can be up to 300 times greater than those measured in the blood. preprints.org While a substantial portion is absorbed, studies note that food intake can decrease the absorption of biguanides like metformin (B114582) by about 25%, a principle that may extend to buformin. preprints.org

Table 1: Summary of Buformin Absorption Dynamics

| Parameter | Finding | Reference |

|---|---|---|

| Oral Bioavailability | 40% - 60% | wikipedia.org |

| Site of Absorption | Intestines (not stomach) | wikipedia.org |

| Effect on Glucose | Delays absorption from the GI tract | wikipedia.orgpatsnap.com |

| Intestinal Concentration | Up to 300-fold higher than in blood | preprints.org |

Distribution Patterns

Once absorbed into the systemic circulation, buformin hydrochloride shows minimal or no binding to plasma proteins. wikipedia.org This characteristic facilitates its distribution throughout the body.

Postmortem tissue analysis from a case of fatal lactic acidosis provided specific data on buformin's distribution. The concentrations found in various tissues and fluids demonstrated a wide distribution, with a particularly high accumulation in the kidneys. This highlights the central role of the renal system in the drug's clearance. Significant concentrations were also found in the liver and bile. nih.gov

Table 2: Postmortem Tissue Distribution of Buformin

Data from a fatal case study showing buformin concentrations in various tissues.

| Tissue/Fluid | Concentration | Reference |

|---|---|---|

| Kidney | 98 mg/kg | nih.gov |

| Bile | 6.3 mg/L | nih.gov |

| Liver | 5.2 mg/kg | nih.gov |

| Pericardial Fluid | 3.5 mg/L | nih.gov |

| Serum (Postmortem) | 3.2 mg/L | nih.gov |

| Heart | 3.0 mg/kg | nih.gov |

| Lung | 2.8 mg/kg | nih.gov |

Metabolic Fate and Biotransformation Pathways

Research indicates that buformin hydrochloride is not metabolized in the human body. wikipedia.org Studies have shown that approximately 84% of an orally administered dose can be recovered as the unchanged parent compound in the urine. wikipedia.org Another study involving intravenous administration found that 72.4% of the drug was detectable in the urine without any of its metabolites. mdpi.com This lack of biotransformation means that metabolic pathways such as glucuronidation and sulfation are not involved in its clearance.

Excretion Mechanisms

The primary route of elimination for buformin is through the kidneys. wikipedia.org Following oral administration, nearly 90% of the ingested quantity is recovered in the urine. wikipedia.org

Renal Clearance (Glomerular Filtration and Active Tubular Secretion)

Buformin's excretion by the kidneys is an active process. The mean renal clearance has been measured at 393 mL/min, with a range of 282 to 518 mL/min. mdpi.com This clearance rate is significantly higher than that of insulin (B600854), which indicates that buformin is eliminated by both glomerular filtration and active tubular secretion. mdpi.com The high concentration of buformin found in kidney tissue further supports its extensive renal handling. nih.gov

Plasma Concentration Profiles and Half-Life Determination

The pharmacokinetic profile of buformin has been characterized in human studies. After a single oral dose of 50 mg of ¹⁴C-labeled buformin, the maximum serum concentration (Cmax) ranged from 0.26 to 0.41 μg/mL. wikipedia.org The elimination half-life following this oral dose was approximately 2 hours. wikipedia.org

Following intravenous administration of 50 mg of ¹⁴C-buformin to diabetic patients, plasma concentrations were 1.8–2.13 μM one hour after administration and fell to 0.45–0.64 μM after five hours. mdpi.com The biological half-life calculated after intravenous administration was longer, ranging from 3.7 to 6.0 hours, with a mean of 4.6 hours. mdpi.com The total clearance from plasma after an IV dose averaged 536 mL/min. mdpi.com

Table 3: Key Pharmacokinetic Parameters of Buformin Hydrochloride

| Parameter | Value | Administration Route | Reference |

|---|---|---|---|

| Maximum Serum Concentration (Cmax) | 0.26 - 0.41 μg/mL | Oral (50 mg) | wikipedia.org |

| Elimination Half-Life (t½) | ~2 hours | Oral | wikipedia.org |

| Elimination Half-Life (t½) | 3.7 - 6.0 hours (Mean: 4.6 h) | Intravenous | mdpi.com |

| Total Clearance | 439 - 618 mL/min (Mean: 536 mL/min) | Intravenous | mdpi.com |

| Renal Clearance | 282 - 518 mL/min (Mean: 393 mL/min) | Intravenous | mdpi.com |

| Elimination Rate Constant | 0.38 per hour | Oral | wikipedia.org |

Protein Binding Studies

Research into the pharmacokinetic properties of buformin hydrochloride indicates that its binding to plasma proteins is minimal. Multiple studies have concluded that the interaction of buformin with serum proteins is either absent or occurs at a very low level. wikipedia.org One analysis specified that approximately 10% of buformin interacts with serum proteins. mdpi.com This characteristic is similar to other biguanides, such as metformin, which also exhibits negligible plasma protein binding. mdpi.comwikipedia.org The low extent of protein binding contributes to the rapid distribution of the compound throughout the body. mdpi.com

Pharmacodynamic Markers of Efficacy

The therapeutic effects of buformin hydrochloride can be assessed through various pharmacodynamic markers that reflect its mechanism of action. These markers are crucial for understanding the drug's efficacy at a physiological and biochemical level. Key markers include the activation of AMP-activated protein kinase (AMPK), changes in circulating analytes, and effects on lipid and glucose metabolism. nih.govnih.govpatsnap.com

Activation of AMP-activated Protein Kinase (AMPK)

A primary mechanism of action for buformin is the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism. patsnap.com Evidence suggests that biguanides like buformin may act as weak mitochondrial poisons, leading to an increase in intracellular AMP concentrations. This change in the AMP:ATP ratio activates AMPK. nih.gov In studies on cervical cancer cells, buformin was shown to activate the phosphorylation of AMPK in a dose-dependent manner, which in turn suppressed downstream targets like S6, a key factor in the AMPK signaling pathway. nih.gov

Circulating Analytes and Metabolic Markers

Clinical and preclinical studies have identified several circulating biomarkers that are modulated by buformin treatment. These markers provide insight into the systemic effects of the drug.

In a study involving overweight patients with type 2 diabetes, a two-week treatment with buformin resulted in significant changes in several metabolic and inflammatory markers. nih.gov Notably, there was a significant increase in hepatic glucose uptake, alongside a decrease in fasting plasma glucose. nih.gov The treatment also led to a reduction in total cholesterol, LDL-cholesterol, and the soluble tumor necrosis factor receptor 2 (sTNFR2). nih.gov

Table 1: Effect of Buformin on Metabolic and Inflammatory Markers in Overweight Type 2 Diabetes Patients

| Marker | Change with Buformin Treatment | Significance (p-value) |

|---|---|---|

| Hepatic Glucose Uptake | Increased from 32 ± 7% to 42 ± 7% | < 0.05 |

| Fasting Plasma Glucose | Significantly decreased | - |

| Total Cholesterol (T-chol) | Significantly decreased | - |

| LDL-Cholesterol (LDL-chol) | Significantly decreased | - |

| sTNFR2 | Significantly decreased | - |

Data from a study in overweight subjects with type 2 diabetes treated with buformin for 2 weeks. nih.gov

Furthermore, a study in a rat model of chemically-induced mammary carcinogenesis demonstrated that buformin treatment significantly altered the plasma concentrations of several key analytes. nih.gov

Table 2: Effect of Buformin on Plasma Analytes in Rats

| Analyte | Change with Buformin Treatment | Percentage Change from Control | Significance (p-value) |

|---|---|---|---|

| Insulin-like growth factor 1 (IGF-1) | Decreased | -30.4% | < 0.001 |

| Glucagon (B607659) | Decreased | -63.0% | 0.002 |

| Adiponectin | Increased | +19.1% | 0.003 |

Data from a study in rats with chemically-induced mammary carcinogenesis. nih.gov

Lactate (B86563) Metabolism

A well-documented pharmacodynamic effect of biguanide therapy is the alteration of lactate metabolism. nih.gov Studies have shown that treatment with buformin can lead to increased blood lactate levels, both at rest and after physical exertion. nih.govnih.gov This is considered a class effect of biguanides and is an important marker to monitor. nih.gov Lactic acidosis, a state of metabolic acidosis where lactate concentration is elevated (typically above 2 mEq/l), is a known, albeit rare, complication of buformin treatment. nih.gov

Therapeutic Potential and Advanced Research Applications

Research in Metabolic Disorders

Buformin (B1668040) hydrochloride has been primarily utilized for its glucose-lowering effects in the management of metabolic disorders, particularly type 2 diabetes. patsnap.com Its mechanisms of action are multifaceted, contributing to a comprehensive approach to metabolic regulation. patsnap.com

Type 2 Diabetes Mellitus Management Mechanisms

Buformin hydrochloride manages type 2 diabetes through several key mechanisms. A primary action is the reduction of hepatic glucose production by suppressing gluconeogenesis, the process of generating glucose from non-carbohydrate sources in the liver. patsnap.com It achieves this by inhibiting key enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. patsnap.com

Furthermore, buformin enhances the uptake and utilization of glucose in peripheral tissues, especially in skeletal muscle and adipose tissue. patsnap.com This is largely mediated by the activation of AMP-activated protein kinase (AMPK), which in turn promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells. patsnap.com Another significant mechanism is the delay of glucose absorption from the intestines, which helps in lowering blood glucose levels after meals. patsnap.com

Insulin (B600854) Resistance Reversal Studies

Research has shown that buformin can improve insulin sensitivity. By activating AMPK, it not only enhances glucose uptake but also improves the body's response to insulin, a key issue in type 2 diabetes. patsnap.com Studies in overweight individuals with type 2 diabetes have demonstrated that buformin treatment improves insulin sensitivity in the liver. nih.gov This improvement is thought to be linked to the inhibition of tumor necrosis factor-alpha (TNF-alpha). nih.gov The drug helps lower insulin resistance, which is a critical factor in the development of cardiovascular complications associated with diabetes. nih.gov

Oncology Research and Anti-Cancer Properties

Beyond its role in metabolic disorders, buformin hydrochloride has demonstrated significant potential as an anti-cancer agent. wikipedia.orgnih.govnih.govtaylorandfrancis.comnih.govsigmaaldrich.com Research indicates that it can inhibit the growth and development of various cancers. wikipedia.org

Direct Antitumorigenic Mechanisms

Buformin exhibits direct antitumorigenic effects through several pathways. One of the key mechanisms is its ability to disrupt the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate (B1213749) in mitochondria like most normal cells. wikipedia.org Buformin helps to revert this process back to the normal oxidation of pyruvate. wikipedia.org

AMPK Activation and mTOR Signaling Pathway Inhibition

A central mechanism in buformin's anti-cancer activity is the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govtaylorandfrancis.comnih.gov AMPK acts as a cellular energy sensor, and its activation by buformin leads to the inhibition of the mTOR pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.gov This inhibition has been observed in various cancer cell lines, including cervical and endometrial cancer. nih.govnih.gov Research has shown that buformin-induced AMPK activation suppresses downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced cell proliferation and invasion. nih.govnih.gov

Table 1: Research Findings on Buformin Hydrochloride in Metabolic and Oncological Studies

| Research Area | Key Findings | References |

|---|---|---|

| Type 2 Diabetes Mellitus | Reduces hepatic glucose production by inhibiting gluconeogenesis. | patsnap.com |

| Enhances peripheral glucose uptake via AMPK activation and GLUT4 translocation. | patsnap.com | |

| Delays intestinal glucose absorption. | patsnap.com | |

| Insulin Resistance | Improves liver insulin sensitivity. | nih.gov |

| Mechanism likely involves inhibition of TNF-alpha. | nih.gov | |

| Weight Management | Associated with weight stabilization or modest weight loss. | patsnap.com |

| Oncology | Disrupts the Warburg effect in cancer cells. | wikipedia.org |

| Activates AMPK and inhibits the mTOR signaling pathway. | nih.govtaylorandfrancis.comnih.gov | |

| Suppresses proliferation and invasion in various cancer cell lines. | nih.govnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Buformin hydrochloride | |

| Metformin (B114582) | |

| Phenformin (B89758) | |

| Paclitaxel (B517696) | |

| Cisplatin (B142131) | |

| 5-Fluorouracil (B62378) | |

| Bixin |

Disruption of the Warburg Effect and Reversion of Cytosolic Glycolysis

A key aspect of buformin's anticancer activity is its ability to disrupt the Warburg effect, a metabolic phenomenon where cancer cells favor aerobic glycolysis over the more efficient mitochondrial oxidative phosphorylation for energy production. wikipedia.orgmdpi.com Buformin helps to revert this characteristic cytosolic glycolysis back to the normal oxidation of pyruvate within the mitochondria. wikipedia.org This disruption is thought to be mediated through the activation of AMP-activated protein kinase (AMPK). sigmaaldrich.com

In cervical cancer cells, studies have shown that buformin treatment leads to restricted ATP production and an increase in lactate (B86563) levels, indicative of a significant impact on cellular energy metabolism. nih.gov By interfering with the primary mode of energy generation in cancer cells, buformin creates an energy-stressed environment that can inhibit tumor growth.

Induction of Apoptosis in Cancer Cells

Buformin has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. In studies involving ECC-1 and Ishikawa endometrial cancer cell lines, treatment with buformin resulted in a clear induction of apoptosis. nih.gov However, its apoptotic effects can vary depending on the cancer type. For instance, in cervical cancer cell lines, buformin induced only mild apoptosis in C33A cells and no significant changes in apoptosis were detected in Hcc94 or SiHa cells. nih.gov This suggests that while apoptosis is a mechanism of buformin's action, its significance may be cell-context dependent.

Inhibition of Cancer Cell Proliferation and Invasion

A consistent finding across multiple studies is buformin's potent ability to inhibit cancer cell proliferation and invasion. wikipedia.orgnih.govnih.gov It has demonstrated significant anti-proliferative effects in a dose-dependent manner in endometrial and cervical cancer cell lines. nih.govnih.gov For example, the IC50 values (the concentration required to inhibit the growth of 50% of cells) for buformin were found to be significantly lower than those for metformin in endometrial cancer cells, suggesting greater potency. nih.gov

Buformin's anti-invasive properties have also been documented. In cervical cancer cells, its application led to a sharp decline in invasion, which was associated with the downregulation of MMP9, a key enzyme involved in breaking down the extracellular matrix. nih.gov Furthermore, in endometrial cancer cells, buformin significantly inhibited cell adhesion to laminin, a critical step in the metastatic process. nih.gov

| Cancer Type | Cell Line(s) | Observed Effects | Key Findings | Reference |

|---|---|---|---|---|

| Endometrial Cancer | ECC-1, Ishikawa | Inhibited proliferation, adhesion, and invasion; Induced apoptosis | IC50 values of ~150 μM (ECC-1) and 8 μM (Ishikawa) at 72 hours. | nih.gov |

| Cervical Cancer | C33A, Hcc94, SiHa, HeLa | Inhibited proliferation and invasion; Induced cell cycle arrest | IC50 values of 236.2 μM (C33A), 166.1 μM (Hcc94), 622.8 μM (SiHa), and 1202 μM (HeLa). | nih.gov |

Suppression of Receptor Tyrosine Kinase (RTK), Estrogen Receptor (ER), and β-catenin Signaling Pathways

Research in breast cancer models has revealed that buformin can suppress several critical signaling pathways that drive tumor growth. In erbB-2-overexpressing breast cancer cells, buformin treatment led to the suppression of receptor tyrosine kinase (RTK), estrogen receptor (ER), and Wnt/β-catenin signaling. nih.gov Specifically, in vivo studies with MMTV-erbB-2 transgenic mice showed that a buformin-containing diet resulted in the downregulation of phospho-ER, Cyclin D1, and suppressed β-catenin activation. nih.gov These findings highlight buformin's ability to interfere with multiple oncogenic signaling cascades.

Targeting Cancer Stem Cells (TICs)

A significant challenge in cancer therapy is the presence of cancer stem cells (also known as tumor-initiating cells or TICs), which are resistant to conventional treatments and can drive tumor recurrence. Buformin has shown promise in specifically targeting this cell population. nih.gov In studies using MMTV-erbB-2 transgenic mice, buformin was found to decrease mammary epithelial cell (MEC) populations that are enriched with tumor-initiating cells. nih.gov This was evidenced by impaired clonogenic and mammosphere formation in primary MECs, suggesting that buformin can inhibit the self-renewal capacity of these stem-like cells. nih.gov

Preclinical Cancer Model Investigations

The anticancer potential of buformin has been substantiated in various preclinical cancer models.

Mammary Cancer: In a chemically induced rat model of mammary carcinogenesis, buformin treatment significantly decreased cancer incidence, multiplicity, and burden, whereas metformin and phenformin showed no statistically significant effect. sigmaaldrich.comnih.gov

Cervical Cancer: In vivo, buformin used as a single agent exerted moderate anti-tumor effects on cervical cancer xenografts. nih.gov Notably, when combined with the chemotherapy drug paclitaxel, it exhibited even greater suppressive effects, demonstrating synergistic potential. nih.gov

Endometrial Cancer: Studies using endometrial cancer cell lines have established buformin's efficacy in inhibiting cell proliferation and invasion, providing a strong rationale for further in vivo investigation. nih.gov

Breast Cancer (Transgenic Model): In MMTV-erbB-2 transgenic mice, which are genetically predisposed to develop erbB-2-overexpressing breast cancer, a buformin diet suppressed mammary morphogenesis and reduced cell proliferation. nih.gov

These preclinical investigations across different cancer types underscore the broad therapeutic potential of buformin and support its continued evaluation as an anticancer agent. nih.govnih.govnih.govnih.gov

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Chemically Induced Rat Mammary Carcinoma | Decreased cancer incidence, multiplicity, and burden. | nih.gov |

| Cervical Cancer Xenografts (mice) | Moderate anti-tumor effects alone; synergistic effects with paclitaxel. | nih.gov |

| MMTV-erbB-2 Transgenic Mice (Breast Cancer) | Suppressed mammary morphogenesis, reduced cell proliferation, and decreased tumor-initiating cell populations. | nih.gov |

| Endometrial Cancer Cell Lines (In Vitro) | Inhibited proliferation, adhesion, and invasion; potentiated effects of paclitaxel. | nih.gov |

Mammary Carcinogenesis Studies

Buformin hydrochloride has demonstrated significant anti-tumor activity in studies related to breast cancer. Research indicates that buformin can inhibit the growth of breast cancer cells by activating the AMP-activated protein kinase (AMPK) pathway. The activation of AMPK by buformin subsequently leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth and is often overactive in breast cancer.

Furthermore, investigations have shown that buformin may selectively target breast cancer stem cells. These cells are thought to be a key driver of tumor recurrence and metastasis. By eliminating this cell population, buformin could potentially reduce the risk of disease relapse.

Endometrial Cancer Research

In the field of endometrial cancer research, buformin hydrochloride has shown potential as a therapeutic agent. Studies have demonstrated its ability to suppress the growth of endometrial cancer cells. This anti-proliferative effect is also linked to the activation of the AMPK pathway and the subsequent inhibition of mTOR signaling.

Additionally, research has indicated that buformin can induce cell cycle arrest and apoptosis (programmed cell death) in endometrial cancer cells. By halting the cell division process, buformin can effectively prevent the proliferation of cancerous tissue. These findings suggest that buformin could be a valuable targeted therapy for endometrial cancers, particularly those with metabolic dysregulation.

Cervical Cancer Research

Buformin hydrochloride has shown promise in the context of cervical cancer research. Studies have revealed that the compound can inhibit the proliferation of cervical cancer cells and induce apoptosis. The mechanism of action appears to be consistent with its effects in other cancer types, primarily involving the activation of AMPK and the inhibition of the mTOR pathway.

Moreover, there is evidence to suggest that buformin can increase the sensitivity of cervical cancer cells to conventional chemotherapy, indicating its potential for use in combination treatment regimens.

Lung Cancer Cell Studies

Investigations into the effects of buformin hydrochloride on lung cancer cells have provided important insights. Research has shown that buformin can inhibit the growth of non-small cell lung cancer (NSCLC) cells. This inhibitory effect is mediated, in part, by the activation of the AMPK pathway and the suppression of mTOR signaling.

Renal Cell Carcinoma Research

The potential therapeutic application of buformin hydrochloride has also been explored in renal cell carcinoma (RCC). Studies have demonstrated that buformin can inhibit the proliferation of RCC cells and induce apoptosis. The anti-tumor effects in this context are associated with the disruption of mitochondrial function and the induction of metabolic stress within the cancer cells.

Synergistic Effects with Chemotherapeutic Agents (e.g., Paclitaxel, Cisplatin, 5-FU)

A significant area of research has focused on the ability of buformin hydrochloride to enhance the efficacy of conventional chemotherapeutic drugs. The combination of buformin with agents such as paclitaxel, cisplatin, and 5-fluorouracil (5-FU) has been investigated in various cancer models.

Studies have shown that buformin can sensitize cervical cancer cells to the cytotoxic effects of paclitaxel and cisplatin. This synergistic effect is thought to be due to buformin's ability to induce cell cycle arrest, which makes the cancer cells more vulnerable to the actions of these chemotherapeutic agents. The combination of buformin and cisplatin has been shown to be more effective at inducing apoptosis in cancer cells than either drug used alone. Furthermore, research has demonstrated a synergistic anti-cancer effect when buformin is combined with 5-FU.

| Chemotherapeutic Agent | Cancer Type Studied in Combination | Observed Synergistic Effect |

| Paclitaxel | Cervical Cancer | Increased sensitivity of cancer cells to paclitaxel. |

| Cisplatin | Cervical Cancer | Enhanced induction of apoptosis compared to single-agent treatment. |

| 5-Fluorouracil (5-FU) | Cervical Cancer | Enhanced anti-cancer effects. |

Other Emerging Research Areas

Beyond the specific cancer types discussed, the therapeutic potential of buformin hydrochloride is being explored in other areas of oncology. The compound's unique mechanism of action, which centers on the activation of the master metabolic regulator AMPK, suggests that its applications may extend to a wide range of diseases characterized by metabolic dysregulation. Continued research is essential to fully understand the diverse biological effects of this compound.

Anti-inflammatory Properties

Emerging evidence suggests that buformin hydrochloride possesses anti-inflammatory capabilities, a property that may be linked to its effects on key signaling pathways. Research into the anti-tumor effects of buformin has indicated that its mechanism of action may involve the modulation of important regulators of inflammation. wikipedia.org Specifically, studies have suggested that buformin's anti-proliferative and anti-invasive effects in cancer cells appear to be mediated through pathways involving nuclear factor-kappa B (NF-κB), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). wikipedia.org NF-κB is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is a hallmark of many inflammatory diseases.

While direct clinical studies on the anti-inflammatory effects of buformin are limited, research on the related biguanide (B1667054), metformin, has shown that it can exert anti-inflammatory effects in hepatocytes through the coordination of AMP-activated protein kinase (AMPK) and NF-κB. These studies found that metformin could inhibit the degradation of IκB, a key step in NF-κB activation, and subsequently reduce the expression of pro-inflammatory cytokines like IL-6 and IL-1β. Given the structural and mechanistic similarities between biguanides, it is plausible that buformin may share some of these anti-inflammatory mechanisms, though further direct investigation is required.

Antioxidant Properties

To provide context, extensive research into the related biguanide metformin has revealed several antioxidant mechanisms. Metformin has been shown to counteract the detrimental effects of increased oxidative stress at both molecular and cellular levels. In vitro studies have demonstrated that metformin's antioxidant properties can be achieved through the activation of specific enzymes and pathways that lead to a reduction in reactive oxygen species (ROS) production. While these findings for metformin are promising, dedicated in vitro and in vivo studies are necessary to determine if buformin hydrochloride exhibits similar antioxidant activities and to clarify its specific mechanisms of action in this regard.

Immunomodulatory Effects (e.g., Lymphocyte Count Decrease)

The immunomodulatory effects of buformin hydrochloride are not yet well-defined in scientific literature, with a particular lack of data concerning its direct impact on lymphocyte counts. However, research into the broader class of biguanides, particularly metformin, offers some insights into potential immunomodulatory activities.

Studies on metformin have demonstrated its ability to modulate the immune system. For instance, metformin has been shown to impact T lymphocytes, a key component of the adaptive immune system. One study found that metformin could decrease the number of senescent CD8+ T cells, which are dysfunctional T cells that accumulate with age and contribute to a decline in immune function. Furthermore, metformin has been observed to reduce the production of the pro-inflammatory cytokine IL-6 in lymphocytes. While these findings highlight the immunomodulatory potential of biguanides, it is crucial to note that this research was conducted on metformin. Direct studies are needed to ascertain whether buformin hydrochloride exerts similar effects on lymphocyte populations and function.

Antifungal Activity (e.g., against Candida glabrata)

A significant area of research has been the investigation of buformin's antifungal properties, particularly against opportunistic yeast pathogens like Candida glabrata. This species is a notable cause of concern due to its increasing incidence and the development of resistance to common antifungal drugs.

Studies have demonstrated that buformin exhibits direct, dose-dependent inhibitory activity against C. glabrata. Research has established the minimum inhibitory concentration (MIC50) of buformin, which is the concentration required to inhibit 50% of the growth of the fungus.

Antifungal Activity of Biguanides against Candida glabrata

| Compound | MIC50 (mg/mL) |

|---|---|

| Buformin | 1.87 ± 0.05 |

| Phenformin | 2.09 ± 0.04 |

| Metformin | 9.34 ± 0.16 |

Data from a study comparing the antifungal potency of different biguanides, showing buformin to be the most potent of the three against C. glabrata.

The mechanism behind buformin's antifungal action is thought to be related to the inhibition of the mammalian target of rapamycin (mTOR) complex, a highly conserved protein kinase that is a central regulator of cell growth and proliferation in eukaryotes, including fungi. This inhibitory action on a key cellular pathway provides a strong basis for its antifungal effects.

Antiviral Properties

The antiviral potential of biguanides, including buformin, has been recognized for several decades. Early studies in the 1940s first noted their activity against the influenza virus, and subsequent research has confirmed these findings and expanded the scope of their antiviral action.

Buformin has been shown to be a potent antiviral agent against both vaccinia virus and influenza virus in in vitro studies. wikipedia.org The primary mechanism underlying its antiviral properties is the inhibition of the mTOR pathway. wikipedia.org Many viruses, including influenza and Middle East respiratory syndrome-related coronavirus (MERS-CoV), co-opt the host cell's mTOR pathway to facilitate their own replication and protein synthesis. By inhibiting this pathway, buformin acts as a metabolic antiviral, effectively cutting off a crucial resource for the virus.

Drug Safety and Interaction Research

Mechanisms of Adverse Event Induction

The primary adverse events associated with buformin (B1668040) hydrochloride involve metabolic disturbances and gastrointestinal issues. Understanding the underlying pathophysiology is crucial for risk mitigation.

Buformin, like other biguanides, carries a risk of lactic acidosis, a rare but potentially fatal metabolic complication characterized by the accumulation of lactate (B86563) in the blood. patsnap.compatsnap.com The development of buformin-associated lactic acidosis (MALA) is not typically a direct result of the drug itself in patients with normal organ function but is often precipitated by underlying conditions that disrupt lactate production or clearance. journalrip.com

The fundamental mechanism involves the inhibition of hepatic gluconeogenesis, the process where the liver generates glucose from non-carbohydrate sources like lactate and pyruvate (B1213749). patsnap.comwikidoc.org By suppressing this pathway, buformin causes these precursors to accumulate. The excess pyruvate is then converted to lactate. Furthermore, buformin enhances peripheral glucose uptake and can promote anaerobic glycolysis, which further increases lactate production. patsnap.compreprints.org In most cases of MALA, the clinical picture is dominated by dehydration and hypotension combined with acute kidney failure, with lactic acidosis serving as a marker of anaerobic glycolysis in hypoxic tissues and reduced renal clearance. preprints.org

Several conditions significantly elevate the risk of developing lactic acidosis by either increasing lactate production or, more critically, impairing its clearance. patsnap.comjournalrip.com Buformin is contraindicated in patients with these risk factors. patsnap.comwikidoc.org

Table 1: Key Risk Factors for Buformin-Associated Lactic Acidosis

| Risk Factor | Mechanism of Increased Risk |

| Kidney Impairment | The kidneys are the primary route for buformin and lactate elimination. journalrip.compreprints.org Impaired renal function leads to the accumulation of both the drug and lactate, significantly increasing the risk of acidosis. patsnap.comjournalrip.comdroracle.ai |

| Liver Disease | The liver is the main site of lactate clearance through gluconeogenesis. journalrip.comdroracle.ai Severe liver disease impairs this process, leading to higher circulating lactate levels. patsnap.comdroracle.ai |

| Hypoxia | Conditions causing tissue hypoxia (low oxygen), such as sepsis or severe anemia, force cells into anaerobic metabolism, which dramatically increases the production of lactic acid. preprints.orgdroracle.ai |

| Heart Failure | Severe or congestive heart failure can lead to poor tissue perfusion (hypoxia) and compromised renal function, creating a dual risk of increased lactate production and decreased clearance. patsnap.compatsnap.comdroracle.ai |

| Respiratory Insufficiency | Inadequate respiratory function can cause systemic hypoxia, promoting the shift to anaerobic glycolysis and subsequent lactate overproduction. patsnap.com |

Long-term administration of biguanides, including buformin, is associated with a deficiency in vitamin B12. patsnap.compreprints.orgnih.gov This is not due to a direct destructive effect on the vitamin but rather a malabsorption issue within the gastrointestinal tract. nih.govdroracle.ainih.gov

The most widely accepted theory suggests that buformin interferes with the calcium-dependent absorption of the vitamin B12-intrinsic factor (IF) complex in the terminal ileum. droracle.ainih.govresearchgate.net Vitamin B12 from food binds to intrinsic factor, a protein secreted by the stomach. This complex travels to the terminal ileum, where it binds to a receptor called the cubam receptor, allowing it to be absorbed into the bloodstream. This binding process is dependent on the presence of calcium ions. nih.govresearchgate.net Metformin (B114582), a closely related biguanide (B1667054), is thought to antagonize calcium's role at the cell membrane, thus preventing the B12-IF complex from attaching to its receptor and being absorbed. nih.gov This mechanism is believed to be a class effect of biguanides. nih.gov Other proposed, less established mechanisms include alterations in intestinal motility, bacterial overgrowth, or a decrease in intrinsic factor secretion. nih.govresearchgate.net

Gastrointestinal side effects are the most common adverse events associated with buformin therapy. patsnap.com These typically include symptoms such as nausea, vomiting, diarrhea, abdominal discomfort, and a metallic taste. patsnap.compatsnap.comwikidoc.org These effects are generally transient and tend to lessen as the body adapts to the medication. patsnap.compatsnap.com

The etiology of these disturbances is primarily linked to the drug's mechanism of action within the gastrointestinal tract. Buformin delays the absorption of glucose from the intestine, which can alter gut motility and lead to discomfort. patsnap.comwikidoc.orgpreprints.org The presence of unabsorbed carbohydrates can lead to osmotic diarrhea and other related symptoms. The accumulation of the drug in the intestines and the local production of lactate may also contribute to these adverse effects. preprints.org

Pharmacokinetic Drug-Drug Interactions

Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another. For buformin, the most clinically significant interactions involve drugs that affect its elimination.

Since buformin is almost exclusively cleared from the body by the kidneys, any medication that impairs renal function can lead to buformin accumulation and a heightened risk of lactic acidosis. patsnap.comjournalrip.com Co-administration of buformin with certain common drug classes requires caution and close monitoring. patsnap.com

Table 2: Drug Interactions Affecting Renal Function

| Interacting Drug Class | Mechanism of Interaction | Clinical Implication |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | NSAIDs inhibit the synthesis of prostaglandins, which are crucial for maintaining renal blood flow, particularly in states of reduced perfusion. This can lead to vasoconstriction of the afferent renal arteriole, reducing the glomerular filtration rate (GFR). nps.org.aupharmacytimes.com | Reduced GFR decreases buformin clearance, increasing its plasma concentration and the risk of lactic acidosis. patsnap.com |

| ACE Inhibitors & Angiotensin II Receptor Blockers (ARBs) | These agents block the renin-angiotensin system, causing dilation of the efferent arteriole of the glomerulus. This action lowers glomerular filtration pressure. pharmacytimes.comnih.gov | This reduction in GFR can impair the renal excretion of buformin. The synergistic nephrotoxicity of ACE inhibitors and NSAIDs is well-documented. nih.gov |

| Diuretics | Diuretics, especially loop diuretics, can cause volume depletion (hypovolemia), which reduces renal blood flow and GFR. nps.org.au | Decreased renal perfusion impairs buformin clearance. The combination of a diuretic, an ACE inhibitor/ARB, and an NSAID (the "triple whammy") poses a significant risk of acute kidney injury. pharmacytimes.comnih.gov |

| Iodinated Contrast Agents | Used in radiological studies, these agents can induce contrast-induced nephropathy (CIN), an acute deterioration in renal function, particularly in at-risk patients (e.g., those with pre-existing kidney disease). droracle.ai | A sudden decline in renal function can precipitate buformin accumulation and lactic acidosis. patsnap.com |

Research indicates that buformin is not metabolized in the human body. wikidoc.orgwikipedia.orgmdpi.com Following administration, it is excreted entirely unchanged, primarily in the urine. wikidoc.orgwikipedia.org This lack of metabolism means that buformin is not susceptible to drug-drug interactions involving the cytochrome P450 (CYP) enzyme system, a common pathway for drug metabolism. This contrasts with phenformin (B89758), another biguanide, which undergoes partial metabolism by CYP2D6. mdpi.com

The elimination of buformin is a renal process involving both glomerular filtration and active tubular secretion. mdpi.com Therefore, the primary pharmacokinetic interactions are those that interfere with renal excretion. As detailed in the previous section, drugs that reduce GFR will decrease buformin clearance. Theoretically, drugs that compete with buformin for the same active tubular secretion transporters in the kidney could also decrease its elimination, although specific inhibitors are not as well-characterized in clinical literature as those affecting GFR. The critical takeaway is that maintaining normal renal function is paramount for the safe elimination of buformin.

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic interactions involve the modification of the pharmacological effect of one drug by another. In the context of buformin hydrochloride, these interactions are particularly significant when co-administered with other agents that influence blood glucose levels or carry a risk of lactic acidosis.

Hypoglycemic Agent Synergism

Insulin (B600854): When buformin is used with insulin, the glucose-lowering effect is enhanced. patsnap.com This combination can increase the risk of hypoglycemia. drugbank.com Close monitoring of blood glucose is necessary when these drugs are used together. patsnap.com

Sulfonylureas: This class of drugs stimulates the pancreas to release more insulin. d-nb.info Combining sulfonylureas (e.g., glibenclamide, gliclazide, glimepiride) with buformin can significantly increase the risk of hypoglycemia due to their complementary mechanisms of action. patsnap.comnih.govdrugbank.com

GLP-1 Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., semaglutide, exenatide, dulaglutide) work by increasing insulin secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. nih.govpreprints.org The combination of a GLP-1 agonist with buformin can increase the risk of hypoglycemia. drugbank.comdrugbank.com

| Interacting Agent | Mechanism of Synergism | Potential Clinical Outcome |

|---|---|---|

| Insulin | Buformin reduces hepatic glucose production and increases insulin sensitivity, while exogenous insulin directly promotes glucose uptake. | Enhanced glucose-lowering effect, increased risk of hypoglycemia. patsnap.comdrugbank.com |

| Sulfonylureas (e.g., Glibenclamide, Gliclazide) | Buformin's antihyperglycemic action complements the insulin secretagogue effect of sulfonylureas. | Increased risk of hypoglycemia. patsnap.comdrugbank.com |

| GLP-1 Agonists (e.g., Semaglutide, Exenatide) | Buformin's mechanisms are combined with increased glucose-dependent insulin secretion and suppressed glucagon secretion from GLP-1 agonists. | Increased risk of hypoglycemia. drugbank.comdrugbank.com |

Hyperglycemic Agent Antagonism

Certain medications can counteract the glucose-lowering effect of buformin, leading to a potential loss of glycemic control. patsnap.com These drugs generally act by increasing blood glucose levels through various mechanisms.

Corticosteroids: These drugs (e.g., prednisolone, dexamethasone) can increase blood glucose levels by promoting gluconeogenesis and inducing insulin resistance. drugbank.compatsnap.com Their use may diminish the therapeutic efficacy of buformin, necessitating adjustments to maintain glycemic control. patsnap.com

Thyroid Products: Thyroid hormones can increase the rate of hepatic glucose production and may interfere with blood glucose control. drugs.com When administered with buformin, they may reduce its effectiveness. patsnap.comdrugs.com

Sympathomimetics: These agents (e.g., albuterol) mimic the effects of the sympathetic nervous system and can increase blood glucose levels, potentially by stimulating glycogenolysis and gluconeogenesis. nih.gov This action can antagonize the hypoglycemic effect of buformin. patsnap.comdrugbank.com

| Interacting Agent | Mechanism of Antagonism | Potential Clinical Outcome |

|---|---|---|

| Corticosteroids (e.g., Prednisolone) | Increase hepatic gluconeogenesis and induce insulin resistance. | Decreased glucose-lowering effect of buformin, potential for hyperglycemia. patsnap.comdrugbank.com |

| Thyroid Products | May increase hepatic glucose production. | Reduced effectiveness of buformin. patsnap.comdrugs.com |

| Sympathomimetics (e.g., Albuterol) | Can increase blood glucose levels by stimulating glycogenolysis and gluconeogenesis. | Antagonism of buformin's hypoglycemic effect. patsnap.comdrugbank.com |

Alcohol Interaction Mechanisms

The interaction between buformin and alcohol is of significant clinical concern due to the increased risk of two major adverse effects: lactic acidosis and hypoglycemia. patsnap.commims.com

Increased Risk of Lactic Acidosis: Both buformin and alcohol can independently inhibit hepatic gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources like lactate. mims.comtohoku.ac.jp Buformin exerts this effect by inhibiting mitochondrial respiration. tohoku.ac.jp Acute alcohol consumption can also shift the cellular redox state, favoring the conversion of pyruvate to lactate. The concurrent use of buformin and alcohol can, therefore, lead to a dangerous accumulation of lactic acid in the blood. patsnap.comdrugs.com This risk is particularly pronounced in individuals with underlying kidney or liver impairment. patsnap.com

Potentiation of Hypoglycemia: Alcohol can also potentiate the glucose-lowering effects of buformin, increasing the risk of hypoglycemia. patsnap.commims.com This is primarily due to the inhibition of hepatic glucose output by alcohol.

Due to these risks, alcohol consumption should be limited or avoided in individuals taking buformin. patsnap.commims.comwikidoc.org

| Interaction | Mechanism | Potential Clinical Outcome |

|---|---|---|

| Alcohol | Inhibition of hepatic gluconeogenesis by both buformin and alcohol, leading to lactate accumulation. | Increased risk of lactic acidosis. patsnap.comdrugs.comtohoku.ac.jp |

| Inhibition of hepatic glucose output by alcohol, potentiating buformin's effect. | Increased risk of hypoglycemia. patsnap.commims.com |

Advanced Research Methodologies and Analytical Approaches for Buformin Hydrochloride

In Vitro Research Models

In vitro models are crucial for elucidating the cellular and molecular mechanisms of buformin (B1668040) hydrochloride. These controlled laboratory environments allow for detailed investigation into its effects on cancer cells and related signaling pathways.

Cell Line Studies

Buformin hydrochloride has been investigated across a variety of human cancer cell lines to determine its anti-proliferative effects. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Notably, in erbB-2-overexpressing breast cancer cell lines, buformin demonstrated significant growth inhibition. nih.gov For instance, the IC50 values were determined to be 246.7 μM for SKBR3 cells and 98.6 μM for BT474 cells after a five-day treatment. medchemexpress.cominvivochem.commedchemexpress.com This indicates a potent inhibitory effect on the viability of these cancer cells. nih.gov

In endometrial cancer cell lines, buformin also showed strong anti-proliferative activity. nih.gov Studies on ECC-1 and Ishikawa cells revealed that buformin effectively inhibited their growth in a dose-dependent manner. nih.gov Furthermore, buformin exhibited greater potency in inhibiting the growth of these cells compared to metformin (B114582), as indicated by its lower IC50 values. nih.gov

The effects of buformin have also been examined in cervical cancer cell lines such as C33A, Hcc94, and SiHa. wikipedia.org

Table 1: IC50 Values of Buformin Hydrochloride in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| SKBR3 | Breast Cancer | 246.7 | medchemexpress.cominvivochem.commedchemexpress.com |

| BT474 | Breast Cancer | 98.6 | medchemexpress.cominvivochem.commedchemexpress.com |

| ECC-1 | Endometrial Cancer | Not explicitly quantified but noted to be lower than metformin | nih.gov |

| Ishikawa | Endometrial Cancer | Not explicitly quantified but noted to be lower than metformin | nih.gov |

Enzyme Activity Assays

A primary mechanism of action for buformin is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. sigmaaldrich.compatsnap.com Enzyme activity assays are employed to quantify the effect of buformin on AMPK activity. These assays typically measure the phosphorylation of AMPK or its downstream targets. nih.gov In cell-based assays, treatment with buformin leads to the stimulation of AMPK activation and phosphorylation. nih.gov This activation is a critical event that initiates a cascade of downstream signaling events responsible for the anticancer effects of buformin. nih.govsigmaaldrich.com

Molecular Signaling Pathway Analysis

To understand the downstream consequences of AMPK activation by buformin, researchers utilize techniques like Western Blot and gene expression analysis.

Western Blot: This technique allows for the detection and quantification of specific proteins. In studies involving buformin, Western blot analysis has revealed that its treatment of breast cancer cells (SKBR3 and BT474) leads to:

Increased phosphorylation of AMPK. nih.gov

Reduced activation (phosphorylation) of mTOR, a key protein in cell growth and proliferation. nih.gov

Decreased phosphorylation of downstream mTOR targets, including p70S6K and 4EBP1. nih.gov

Suppression of receptor tyrosine kinase (RTK) activation, including erbB-2 and IGF1R signaling. medchemexpress.cominvivochem.com

Inhibition of Akt activation/phosphorylation. medchemexpress.cominvivochem.com

Gene Expression Analysis: This method assesses how buformin alters the expression of various genes. While specific gene expression data from the provided context is limited, the observed changes in protein levels through Western blot suggest that buformin significantly modulates the expression of genes involved in cell cycle regulation, proliferation, and metabolism. For instance, the inhibition of the mTOR pathway by buformin is known to affect the translation of numerous proteins critical for cell growth. nih.gov

In Vivo Research Models

In vivo studies in animal models are essential for evaluating the systemic effects, efficacy, and pharmacokinetics of buformin hydrochloride in a living organism.

Animal Model Studies

MMTV-erbB-2 Transgenic Mice: These mice are genetically engineered to develop mammary tumors, providing a relevant model for studying erbB-2-positive breast cancer. In this model, oral administration of buformin has been shown to:

Significantly inhibit the growth of syngeneic tumors derived from these mice. nih.govnih.gov

Suppress mammary morphogenesis and reduce cell proliferation in premalignant mammary tissues. nih.govnih.gov

Decrease the population of mammary epithelial cells enriched with tumor-initiating cells. nih.gov

Inhibit the activation of mTOR, receptor tyrosine kinase (RTK), estrogen receptor (ER), and β-catenin signaling pathways within the mammary tissues. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. In animal models, these studies have provided key insights into the behavior of buformin.

After intravenous administration of 14C-labeled buformin in rats, the drug was detected in the bile, suggesting biliary excretion. mdpi.com Studies in rats have also shown that buformin is not metabolized and is excreted unchanged in the urine. mdpi.com

Pharmacodynamic studies focus on the biochemical and physiological effects of the drug. In rats, buformin has been shown to inhibit gluconeogenesis from alanine (B10760859) in the liver, an effect that is dose-dependent. nih.gov This is thought to occur, at least in part, through the inhibition of alanine transport into liver cells. nih.gov

Table 2: Summary of In Vivo Research Findings for Buformin Hydrochloride

| Animal Model | Key Findings | Reference |

|---|---|---|

| MMTV-erbB-2 Transgenic Mice | Inhibited tumor growth, suppressed mammary morphogenesis, reduced tumor-initiating cells, and modulated multiple signaling pathways. | nih.govnih.gov |

| Chemically Induced Rat Mammary Cancer | Decreased cancer incidence, multiplicity, and tumor burden. | nih.govwikipedia.orgnih.gov |

| Rat (Pharmacokinetics) | Excreted unchanged in urine; evidence of biliary excretion. | mdpi.com |

| Rat (Pharmacodynamics) | Inhibited hepatic gluconeogenesis from alanine. | nih.gov |

Analytical Techniques for Detection and Quantification

A variety of analytical techniques have been developed and utilized for the detection and quantification of buformin hydrochloride in different matrices, including plasma, urine, and pharmaceutical formulations. These methods are crucial for pharmacokinetic studies, quality control of drug products, and toxicological analysis.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, PDA, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of buformin. Coupled with various detectors, it offers sensitivity, specificity, and accuracy.

HPLC with UV/PDA Detection: Several HPLC methods with Ultraviolet (UV) or Photodiode Array (PDA) detection have been established for buformin quantification. A common approach involves ion-paired reversed-phase chromatography. For instance, one method resolved buformin and an internal standard, phenformin (B89758), on an octadecyl silica (B1680970) column with UV detection at 233 nm. nih.gov This method demonstrated good intra- and inter-day precision with coefficients of variation below 9% and achieved a limit of quantification of approximately 0.05 µg/ml in plasma and 2.5 µg/ml in urine. nih.gov Another sensitive and rapid HPLC-UV method for determining buformin in plasma used metformin as an internal standard. nih.gov The analytes were detected at 236 nm, with a linear concentration range of 20-2000 ng/mL and a limit of quantitation of 20 ng/mL. nih.gov The mobile phase composition is a critical parameter that is often optimized; for example, a mixture of acetonitrile (B52724) and an aqueous phase containing potassium dihydrogen phosphate (B84403) and sodium lauryl sulfate (B86663) has been used. nih.gov

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method. Buformin hydrochloride has been used as an internal standard in LC-MS/MS analysis for the postmortem distribution of the drug in bodily fluids and tissues. sigmaaldrich.com This highlights the reliability of the compound itself for use in highly specific analytical methods. LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of MS/MS, allowing for unambiguous identification and quantification even at very low concentrations.

| Detector | Internal Standard | Matrix | Limit of Quantification (LOQ) | Wavelength |

| UV | Phenformin | Plasma, Urine | ~0.05 µg/ml (plasma), ~2.5 µg/ml (urine) | 233 nm nih.gov |

| UV | Metformin | Plasma | 20 ng/mL | 236 nm nih.gov |

| UV | Buformin | Plasma, Breast Milk | ~20 µg/l | 236 nm nih.govmonash.edu |

| MS/MS | Buformin hydrochloride | Body fluids, Tissues | Not specified | N/A sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides a reliable alternative for the analysis of buformin, although it often requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netrsc.org